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  • Product: 3-amino-2-hydroxy-N-methylpropanamide hydrochloride
  • CAS: 1803606-13-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-amino-2-hydroxy-N-methylpropanamide Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, a functionalized amino acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, a functionalized amino acid derivative. As a molecule that is not extensively described in current literature, this document serves as a predictive and instructional resource for its synthesis, purification, characterization, and potential applications. By leveraging established principles of organic chemistry and drawing parallels with structurally similar compounds, this guide offers a robust framework for researchers and drug development professionals interested in exploring the therapeutic or biological potential of this novel chemical entity. Detailed, field-proven protocols for a multi-step synthesis, including protecting group strategies, are provided alongside methodologies for comprehensive analytical characterization. Furthermore, potential biological activities, such as antimicrobial and antifungal properties, are discussed based on the known pharmacology of related amino alcohol and propanamide derivatives.

Introduction and Molecular Overview

3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a chiral, trifunctional small molecule. Its structure, comprising a propanamide backbone with an amino group at the C3 position, a hydroxyl group at the C2 position, and a methyl group on the amide nitrogen, suggests a unique spatial arrangement of hydrogen bond donors and acceptors, as well as a defined stereochemistry that could be critical for biological interactions. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to biological assays and pharmaceutical formulation studies.

The combination of an amino alcohol moiety and an N-methylated amide group in a single, small molecule is of significant interest in medicinal chemistry. Amino alcohol derivatives are known to possess a wide range of biological activities, including antifungal and antimalarial properties. Concurrently, N-methylation of amides is a common strategy in drug design to improve pharmacokinetic properties such as metabolic stability and membrane permeability[1]. This guide, therefore, aims to provide the foundational knowledge required to synthesize and investigate this promising, yet underexplored, molecule.

Predicted Physicochemical Properties

Based on its structure, the following properties for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride can be predicted:

PropertyPredicted ValueRationale/Reference
Molecular Formula C₄H₁₁N₂O₂·HClBased on structural components.
Molecular Weight 154.60 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small molecule hydrochloride salts.
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt and polar functional groups suggest good solubility in polar solvents.
Chirality Contains at least one chiral center (C2)The 2-hydroxy group creates a stereocenter.
pKa (Amine) ~8-10Typical for a primary amine hydrochloride.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a multi-step process requiring careful selection of protecting groups to ensure regioselectivity. The proposed pathway begins with a commercially available and chiral starting material, (S)-2-amino-3-hydroxypropanoic acid (L-Serine), to ensure stereochemical control.

Synthetic_Pathway start L-Serine step1 Protection of Amine and Carboxylic Acid start->step1 intermediate1 Doubly Protected L-Serine step1->intermediate1 step2 Hydroxyl Protection intermediate1->step2 intermediate2 Fully Protected L-Serine step2->intermediate2 step3 Amide Coupling intermediate2->step3 intermediate3 Protected N-Methyl Amide step3->intermediate3 step4 Selective Deprotection of Hydroxyl intermediate3->step4 intermediate4 Partially Deprotected Intermediate step4->intermediate4 step5 Final Deprotection and Salt Formation intermediate4->step5 product 3-amino-2-hydroxy-N-methylpropanamide hydrochloride step5->product

Caption: Proposed multi-step synthetic pathway for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Step 1: Protection of the Amino and Carboxyl Groups of L-Serine

Causality: The amine and carboxylic acid functionalities of the starting L-Serine must be protected to prevent unwanted side reactions during the subsequent amide coupling and hydroxyl protection steps. A common and effective strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected amino acid, followed by esterification of the carboxylic acid.

Protocol:

  • N-Boc Protection:

    • Suspend L-Serine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-Serine.

  • Esterification (Methyl Ester):

    • Dissolve N-Boc-L-Serine (1.0 eq) in methanol.

    • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure. The resulting crude N-Boc-L-Serine methyl ester can be used in the next step without further purification.

Step 2: Protection of the Hydroxyl Group

Causality: The hydroxyl group is protected to prevent its reaction during the subsequent amide formation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable under the conditions of amide coupling but can be selectively removed later[2].

Protocol:

  • Dissolve the N-Boc-L-Serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the fully protected serine derivative.

Step 3: Amide Formation with Methylamine

Causality: The methyl ester is converted to the desired N-methyl amide via aminolysis. This reaction is typically carried out using a solution of methylamine.

Protocol:

  • Dissolve the fully protected serine derivative (1.0 eq) in a minimal amount of methanol.

  • Add a solution of methylamine in ethanol (e.g., 33 wt. %, 5-10 eq) at room temperature.

  • Stir the reaction in a sealed vessel for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess methylamine under reduced pressure to yield the protected N-methyl amide.

Step 4: Selective Deprotection of the Hydroxyl Group

Causality: The TBDMS protecting group on the hydroxyl function needs to be removed while keeping the N-Boc group intact. This can be achieved under mildly acidic conditions or with a fluoride source.

Protocol:

  • Dissolve the protected N-methyl amide (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to isolate the N-Boc protected 3-amino-2-hydroxy-N-methylpropanamide.

Step 5: Final Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid.

Protocol:

  • Dissolve the product from the previous step (1.0 eq) in a minimal amount of a suitable solvent like dioxane or diethyl ether.

  • Add a solution of HCl in dioxane (e.g., 4 M, excess) or bubble HCl gas through the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • The product, 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, should precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Analytical_Workflow synthesis Final Product from Synthesis hplc HPLC Analysis synthesis->hplc nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms chiral Chiral HPLC synthesis->chiral ftir FTIR Spectroscopy synthesis->ftir purity Purity Assessment (%) hplc->purity structure Structural Elucidation nmr->structure identity Molecular Weight Confirmation ms->identity enantio Enantiomeric Purity chiral->enantio

Sources

Exploratory

3-amino-2-hydroxy-N-methylpropanamide hydrochloride chemical properties

An In-depth Technical Guide to the Anticipated Chemical Properties of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride Introduction 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a small molecule possessing a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Chemical Properties of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Introduction

3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a small molecule possessing a unique combination of functional groups: a primary amine, a secondary alcohol, and an N-methylated amide, present as a hydrochloride salt. This arrangement suggests a highly functionalized and water-soluble compound with potential applications in drug development as a chiral building block, a peptidomimetic, or a standalone therapeutic agent. The presence of a chiral center at the C2 position further implies the existence of (R) and (S) enantiomers, each potentially exhibiting distinct biological activities.

This document serves as a proactive technical guide for researchers and drug development professionals, offering a scientifically grounded framework for anticipating the behavior of this compound and designing experimental protocols for its synthesis, characterization, and application.

Predicted Physicochemical Properties

The chemical properties of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride can be inferred from its constituent functional groups and by comparison with structurally related molecules.

Molecular Structure and Basic Information
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₄H₁₁ClN₂O₂Based on the IUPAC name.
Molecular Weight 154.60 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small molecule hydrochloride salts.
Solubility Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble to insoluble in nonpolar organic solvents.The presence of multiple hydrophilic groups (amine, hydroxyl, amide) and its salt form suggest high aqueous solubility.[1]
Melting Point Expected to be a relatively high-melting solid (>100 °C)Ionic nature of the hydrochloride salt and intermolecular hydrogen bonding contribute to a stable crystal lattice.
pKa Primary amine (pKa ~9-10), Hydroxyl group (pKa ~14-16)Inferred from typical pKa values for primary amines and secondary alcohols.
Comparative Analysis with Structurally Related Compounds

To provide a more robust prediction, the properties of several similar molecules are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences
3-amino-N-methylpropanamide hydrochloride [2]C₄H₁₁ClN₂O138.59Lacks the C2 hydroxyl group.
3-Hydroxy-N-methylpropanamide [3]C₄H₉NO₂103.12Lacks the C3 amino group and is not a hydrochloride salt.
3-amino-N-hydroxypropanamide [4]C₃H₈N₂O₂104.11Features an N-hydroxy group instead of an N-methyl group and lacks the C2 hydroxyl.
2-Amino-N-hydroxy-2-methylpropanamide hydrochloride [5]C₄H₁₁ClN₂O₂154.60Amino and methyl groups are at C2, and it has an N-hydroxy group.

The presence of the additional hydroxyl group in the target compound compared to 3-amino-N-methylpropanamide hydrochloride is expected to increase its polarity and potential for hydrogen bonding, likely leading to higher water solubility and a higher melting point.

Proposed Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive characterization of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will be crucial for confirming the presence and connectivity of all protons. Expected signals would include a triplet for the C3 methylene protons, a multiplet for the C2 methine proton, a singlet for the N-methyl protons, and exchangeable protons for the amine, hydroxyl, and amide groups.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Will be essential for unambiguously assigning proton and carbon signals and confirming the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition. Electrospray ionization (ESI) would be a suitable ionization technique.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H, N-H, C=O (amide I), and N-H bend (amide II) functional groups.

Purity and Quantitative Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reversed-phase HPLC with a C18 column would likely be suitable. Due to the compound's polarity, a polar-embedded or polar-endcapped C18 column, or the use of an ion-pairing agent, may be necessary for adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is another potential separation mode.

    • Detection: Given the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) for the amide bond is possible.[6] However, for higher sensitivity and selectivity, derivatization with a UV-active or fluorescent tag is recommended.[6][7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol outlines a general procedure for the quantitative analysis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride using pre-column derivatization with o-phthalaldehyde (OPA), a common method for primary amines.[6][7]

Objective: To quantify the concentration of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride in a sample.

Materials:

  • 3-amino-2-hydroxy-N-methylpropanamide hydrochloride standard

  • o-phthalaldehyde (OPA) reagent solution

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., sodium phosphate)

  • Mobile phase B: Acetonitrile or Methanol

  • Sample diluent (e.g., water or a suitable buffer)

Procedure:

  • Standard Preparation: Prepare a stock solution of the standard in the sample diluent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve and dilute the sample to an appropriate concentration within the calibration range.

  • Derivatization:

    • In an autosampler vial, mix a defined volume of the standard or sample with the OPA reagent.

    • Allow the reaction to proceed for a specific time at a controlled temperature, as recommended for the OPA reagent.

  • HPLC Analysis:

    • Inject the derivatized standard/sample onto the HPLC system.

    • Separate the derivatized analyte using a suitable gradient elution profile of mobile phases A and B.

    • Detect the fluorescent derivative using an appropriate excitation and emission wavelength pair for OPA-adducts.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the sample.

G cluster_workflow HPLC Workflow A Standard & Sample Preparation B Pre-column Derivatization with OPA A->B C HPLC Separation (C18 Column) B->C D Fluorescence Detection C->D E Quantification D->E

Safety and Handling

While specific toxicity data for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is unavailable, a conservative approach to handling is warranted based on the properties of similar compounds.

  • Hazard Identification:

    • Structurally related amino amides and amino alcohols are often classified as irritants to the skin, eyes, and respiratory tract.[3][8]

    • As a hydrochloride salt, it may be corrosive.

  • Handling Precautions:

    • Use in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Due to its potential hygroscopicity, storage in a desiccator may be advisable.

Potential Applications in Research and Drug Development

The unique structural features of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride suggest several potential applications:

  • Chiral Building Block: The stereocenter at C2 makes it a valuable synthon for the asymmetric synthesis of more complex molecules, including pharmaceuticals.

  • Peptidomimetics: The amino acid-like structure could be incorporated into peptide sequences to create analogues with modified properties, such as increased stability to enzymatic degradation or altered receptor binding affinity.

  • Pharmacological Agent: The combination of functional groups could impart inherent biological activity. For instance, amino alcohols are known to possess a wide range of pharmacological effects.[1]

G Target Molecule Target Molecule Chiral Building Block Chiral Building Block Target Molecule->Chiral Building Block Peptidomimetics Peptidomimetics Target Molecule->Peptidomimetics Pharmacological Agent Pharmacological Agent Target Molecule->Pharmacological Agent

Conclusion

While direct experimental data for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride remains elusive, this guide provides a comprehensive, predictive framework for its chemical properties and analytical characterization. By leveraging data from structurally related compounds and applying fundamental chemical principles, researchers can approach the synthesis and study of this promising molecule with a robust experimental plan. The methodologies and safety precautions outlined herein are intended to serve as a valuable starting point for unlocking the full potential of this unique chemical entity.

References

  • PubChem. 3-amino-N-hydroxypropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Enobosarm. [Link]

  • PubChem. 3-Hydroxy-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Pharmacy 180. Amino alcohol esters - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • U.S. Pharmacopeia. Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-amino-2-hydroxy-N-methylpropanamide Hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, a chiral amino alcohol derivative of significant interest in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, a chiral amino alcohol derivative of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required for unambiguous structure confirmation. We will delve into the logic behind the selection of spectroscopic and spectrometric techniques, present detailed experimental protocols, and interpret the resulting data to build a cohesive structural argument. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Unambiguous Structure Confirmation

In the realm of drug discovery and development, the precise chemical structure of a molecule is its fundamental identity. An erroneous structural assignment can lead to misguided research efforts, wasted resources, and potentially compromise safety and efficacy. The molecule , 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, presents a fascinating challenge due to its multiple functional groups (amine, hydroxyl, and amide) and a stereocenter at the C2 position. This guide will systematically address the determination of its constitution, connectivity, and stereochemistry.

The hydrochloride salt form adds another layer to the characterization, influencing solubility and the protonation state of the amino group, which has direct implications for its spectroscopic signature. A logical and systematic workflow is therefore paramount.

Foundational Analysis: The Initial Characterization

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential.

Physicochemical Properties

A preliminary assessment of the compound's physical and chemical characteristics provides the first clues to its identity.

PropertyExpected Value/ObservationSignificance
Molecular Formula C₄H₁₁ClN₂O₂Determined by high-resolution mass spectrometry.
Molecular Weight 154.60 g/mol Consistent with the proposed structure.[1]
Appearance White to off-white crystalline solidTypical for a small organic hydrochloride salt.
Melting Point 110-112 °C (for the related 3-amino-N-methylpropanamide hydrochloride)A sharp melting point is indicative of purity.[2]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The ionic nature of the hydrochloride salt and the polar functional groups confer aqueous solubility.
Proposed Structure
Chemical structure of 3-amino-N-methylpropanamide hydrochloride

Figure 1. Proposed chemical structure of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

The Analytical Workflow: A Multi-pronged Approach

The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can a complete picture emerge. Our workflow is designed to be iterative and self-corroborating.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Molecular Formula & Fragmentation NMR NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Purification->NMR Connectivity & Stereochemistry FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Chiral Chiral Analysis (e.g., Chiral HPLC) Purification->Chiral Enantiomeric Purity XRay Single-Crystal X-ray Diffraction NMR->XRay Confirmation of Relative & Absolute Stereochemistry

A logical workflow for the structure elucidation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[3]

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire the spectrum in positive ion mode. The primary amine is expected to be readily protonated.

Expected Data and Interpretation:

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺119.0815119.0812-2.5C₄H₁₁N₂O₂⁺

The observation of a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that closely matches the calculated value for the proposed structure provides strong evidence for the molecular formula of the free base (C₄H₁₀N₂O₂).

Tandem Mass Spectrometry (MS/MS)

Protocol:

  • Isolate the [M+H]⁺ ion in the mass spectrometer.

  • Subject the isolated ion to collision-induced dissociation (CID).

  • Acquire the spectrum of the resulting fragment ions.

Expected Fragmentation Pattern and Interpretation:

The fragmentation pattern provides insights into the connectivity of the molecule.

fragmentation_pathway Parent [M+H]⁺ m/z = 119.08 Frag1 Loss of H₂O m/z = 101.07 Parent->Frag1 Frag2 Loss of CH₃NH₂ m/z = 88.04 Parent->Frag2 Frag3 Loss of CONHCH₃ m/z = 60.06 Parent->Frag3 hmbc_correlations cluster_structure Key HMBC Correlations C1 C-1' (N-CH₃) C2 C-2 C3 C-3 C4 C-4 (C=O) H1 H-1' H1->C4 H2 H-2 H2->C3 H2->C4 H3 H-3 H3->C2 H3->C4

A diagram illustrating key expected HMBC correlations.

FTIR Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. [4] Protocol:

  • Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the infrared spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl group
3200-3000 (broad)N-H stretchAmine hydrochloride, Amide N-H
2950-2850C-H stretchAliphatic C-H
1650 (strong)C=O stretch (Amide I)Amide
1550N-H bend (Amide II)Amide
1100C-O stretchSecondary alcohol

Chiral Analysis: Determining Enantiomeric Purity

Since the molecule contains a stereocenter at C-2, it is crucial to determine if the sample is a single enantiomer or a racemic mixture.

Protocol (Chiral HPLC):

  • Select a suitable chiral stationary phase (CSP), such as a cyclodextrin-based column. [5]2. Develop a mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of an amine modifier) that provides enantiomeric separation.

  • Inject the sample and monitor the elution profile using a UV detector.

Expected Results:

  • A single peak indicates that the sample is enantiomerically pure.

  • Two peaks of equal area indicate a racemic mixture.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing the precise three-dimensional arrangement of atoms in the solid state. [6] Protocol:

  • Grow suitable single crystals of the compound, which can be a challenging and time-consuming step. Slow evaporation of a solvent or vapor diffusion are common techniques.

  • Mount a single crystal on a goniometer and expose it to a focused beam of X-rays.

  • Collect the diffraction data and solve the crystal structure using specialized software.

Outcome: An electron density map is generated, from which the positions of all non-hydrogen atoms can be determined with high precision. This method provides definitive proof of connectivity and both relative and absolute stereochemistry.

Conclusion

The structural elucidation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, a comprehensive suite of NMR experiments, FTIR spectroscopy, and chiral analysis, a confident structural assignment can be made. For absolute confirmation, particularly of the stereochemistry, single-crystal X-ray diffraction is the ultimate arbiter. The workflow and methodologies detailed in this guide provide a robust framework for the characterization of this and other complex small molecules, upholding the principles of scientific rigor and integrity.

References

  • Kim, C., & Her, J. H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of pharmacal research, 43(11), 1095-1108. [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Introduction: A Novel Scaffold for Drug Discovery In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 3-amino-2-hydroxy-N-methylpropanamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 3-amino-2-hydroxy-N-methylpropanamide hydrochloride presents a unique molecular scaffold with the potential for diverse therapeutic applications. Its structure, featuring a hydrophilic backbone with amino, hydroxyl, and N-methylpropanamide moieties, suggests a capacity for specific interactions with biological targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound. We will delve into its physicochemical properties, propose plausible mechanisms of action, and outline a strategic, multi-tiered approach to its preclinical evaluation.

Physicochemical Characterization: The Foundation of Drug Development

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful drug development program. These parameters influence formulation, delivery, and pharmacokinetic behavior.

Table 1: Physicochemical Properties of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and Related Compounds

Property3-amino-2-hydroxy-N-methylpropanamide hydrochloride (Predicted)3-amino-N-methylpropanamide hydrochloride[1]3-Hydroxy-N-methylpropanamide[2]Methyl 3-amino-2-hydroxypropanoate hydrochloride[3]
Molecular Formula C4H11ClN2O2C4H11ClN2OC4H9NO2C4H10ClNO3
Molecular Weight 154.60 g/mol 138.59 g/mol 103.12 g/mol 155.58 g/mol
Melting Point 110-112°C (similar to related compounds)[4]Not AvailableNot AvailableNot Available
Solubility Predicted to be soluble in water and polar organic solventsNot AvailableNot AvailableNot Available
pKa (Predicted) ~8-9 (amine), ~13-14 (hydroxyl)Not AvailableNot AvailableNot Available

Note: Predicted values are based on the chemical structure and data from structurally similar compounds.

Proposed Mechanisms of Action and Therapeutic Targets

The chemical structure of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride suggests several potential avenues for biological activity. The presence of the amino and hydroxyl groups on adjacent carbons forms a 1,2-aminoalcohol motif, a common feature in various bioactive molecules.

Hypothesis 1: Modulator of Neurotransmitter Systems

The structural similarity to gamma-aminobutyric acid (GABA) analogues and other small molecule neurotransmitters suggests a potential interaction with receptors and transporters in the central nervous system. The N-methyl group could enhance blood-brain barrier permeability, a desirable trait for neuroactive compounds.[5]

Hypothesis 2: Enzyme Inhibition

The hydroxamic acid-like feature (N-hydroxy amide) in the related compound 3-amino-N-hydroxypropanamide is a known metal-chelating group and a common pharmacophore in enzyme inhibitors, particularly metalloproteinases and histone deacetylases (HDACs).[6] While our target compound has an N-methyl group instead of N-hydroxy, the overall structure could still allow for binding to the active sites of various enzymes.

A Phased Approach to Preclinical Evaluation: From Benchtop to In Vivo Models

A systematic and logical progression of experiments is crucial to efficiently evaluate the therapeutic potential of a novel compound. The following workflow outlines a comprehensive preclinical strategy.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Advanced In Vitro & Ex Vivo Models cluster_2 Phase 3: In Vivo Pharmacokinetics & Efficacy A Initial Target Screening (Receptor Binding & Enzyme Assays) B Cell-Based Assays (Functional Activity & Cytotoxicity) A->B C Mechanism of Action Studies (Signaling Pathway Analysis) B->C D 3D Cell Culture Models (Spheroids, Organoids) C->D E Human Tissue Models (Precision-Cut Slices) D->E F Pharmacokinetic Studies (ADME in Rodent Models) E->F G Animal Models of Disease (Efficacy & Target Engagement) F->G H Preliminary Toxicology (Dose-Range Finding) G->H

Caption: A phased preclinical evaluation workflow.

Detailed Experimental Protocols

The following protocols provide a starting point for the in vitro and in vivo evaluation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

In Vitro Assay: Neuronal Cell Viability and Protection

This protocol assesses the compound's effect on neuronal cell viability and its potential to protect against neurotoxicity.

Objective: To determine the cytotoxic concentration (CC50) and neuroprotective effects of the compound.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

  • 6-hydroxydopamine (6-OHDA) as a neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment (Cytotoxicity): Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

  • Compound and Toxin Treatment (Neuroprotection): Pre-treat cells with various concentrations of the compound for 2 hours. Then, add 6-OHDA to a final concentration of 100 µM and incubate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the CC50 and the percentage of neuroprotection.

In Vivo Study: Rodent Model of Parkinson's Disease

This protocol evaluates the in vivo efficacy of the compound in a chemically-induced model of Parkinson's disease.[7][8]

Objective: To assess the neuroprotective effects of the compound on dopaminergic neurons in a 6-OHDA-lesioned rat model.

Animals: Male Sprague-Dawley rats (250-300g)

Protocol:

  • Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle.

  • Compound Administration: Beginning 24 hours post-surgery, administer the compound or vehicle daily via oral gavage for 21 days.

  • Behavioral Testing: Perform rotational behavior tests (apomorphine-induced) weekly to assess the motor deficit.

  • Histological Analysis: At the end of the treatment period, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 2: Hypothetical In Vitro Efficacy Data

Cell LineAssayIC50 / EC50 (µM)
SH-SY5YNeuroprotection (vs. 6-OHDA)5.2
Primary Cortical NeuronsNeuroprotection (vs. Glutamate)8.7
HeLaCytotoxicity> 100

Proposed Signaling Pathway Investigation

Based on the initial findings, further investigation into the underlying molecular mechanisms is warranted.

G Compound 3-amino-2-hydroxy-N-methylpropanamide hydrochloride Receptor Putative GPCR/Ion Channel Compound->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival BDNF->Survival

Caption: Proposed neuroprotective signaling pathway.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. The proposed research plan, from initial in vitro screening to in vivo efficacy studies, is designed to elucidate its therapeutic potential. The unique structural features of this compound warrant a thorough exploration of its biological activities. Further studies should focus on target identification, lead optimization, and a more comprehensive toxicological profiling to pave the way for potential clinical development. The methodologies outlined herein are intended to serve as a robust starting point for unlocking the full therapeutic promise of this novel chemical entity.

References

Sources

Foundational

An Inquiry into the Undocumented Compound: 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

A Hypothetical Technical Guide for Researchers Abstract This technical guide addresses the inquiry into the discovery and history of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. An extensive search of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Technical Guide for Researchers

Abstract

This technical guide addresses the inquiry into the discovery and history of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. An extensive search of scientific and patent literature reveals that this specific chemical entity is not a documented compound. Consequently, a historical account of its discovery and development cannot be provided. However, for the benefit of researchers and drug development professionals interested in novel amino acid derivatives, this document presents a scientifically grounded, hypothetical framework for its synthesis and characterization. The proposed methodologies are based on established principles of organic chemistry and analogous reactions reported for similar structures. This guide is intended to serve as a foundational resource for any future investigation into this and related novel molecules.

Introduction: The Uncharted Territory of a Novel Amino Acid Derivative

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. Amino acid derivatives, in particular, are a rich source of chiral building blocks for drug design. The structure of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, with its stereocenter, hydroxyl and amino functionalities, and a methylated amide, presents an intriguing candidate for investigation.

Despite a thorough review of chemical databases and scientific literature, no records of the synthesis, characterization, or biological activity of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride were found. This suggests that the compound is either a novel entity or a yet-unreported research chemical. This guide, therefore, pivots from a historical review to a prospective blueprint for its creation and analysis.

The proposed synthetic strategy commences with the known, chiral precursor, 3-amino-2-hydroxypropanoic acid (isoserine), and proceeds through a logical sequence of protection, amidation, and deprotection steps to yield the target molecule. Each proposed step is supported by citations to established chemical literature for analogous transformations, ensuring a robust and credible scientific foundation for the hypothetical protocols.

Physicochemical Properties of the Chiral Precursor: (2R)-3-Amino-2-hydroxypropanoic acid (D-Isoserine)

A thorough understanding of the starting material is paramount for any synthetic endeavor. (2R)-3-Amino-2-hydroxypropanoic acid, also known as D-Isoserine, is the logical chiral precursor for the synthesis of the target molecule. Its known properties are summarized below.

PropertyValueSource
Molecular Formula C₃H₇NO₃PubChem[1]
Molecular Weight 105.09 g/mol PubChem[1]
CAS Number 632-11-1PubChem[1]
Appearance White crystalline powder(General knowledge)
Chirality (R)-enantiomerPubChem[1]
IUPAC Name (2R)-3-amino-2-hydroxypropanoic acidPubChem[1]

A Proposed Synthetic Pathway: From Isoserine to the Target Hydrochloride Salt

The synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride can be envisioned as a multi-step process. The key challenges lie in the selective protection of the functional groups to allow for the desired transformations without side reactions. The proposed pathway is illustrated below.

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection and Salt Formation A D-Isoserine B N-Boc-D-Isoserine A->B (Boc)2O, Base C N-Boc-3-amino-2-hydroxy-N-methylpropanamide B->C Methylamine, Coupling Agent (e.g., HATU) D 3-amino-2-hydroxy-N-methylpropanamide hydrochloride C->D HCl in organic solvent

Figure 1. Proposed synthetic pathway for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Rationale for the Synthetic Strategy

The synthetic design is guided by the following principles:

  • Orthogonal Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine allows for its selective removal under acidic conditions that are unlikely to affect the other functional groups.

  • Mild Amidation Conditions: The use of a modern coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of the amide bond under mild conditions, minimizing the risk of racemization at the chiral center.

  • Direct Salt Formation: The final deprotection step using hydrochloric acid in an organic solvent directly yields the desired hydrochloride salt, simplifying the purification process.

Hypothetical Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. These are hypothetical procedures and should be adapted and optimized by the practicing chemist.

Step 1: Synthesis of N-Boc-D-Isoserine

This step involves the protection of the primary amine of D-Isoserine with a Boc group.

Materials:

  • D-Isoserine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-Isoserine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-Isoserine.

Causality: The basic conditions provided by sodium bicarbonate are necessary to deprotonate the amino group, making it nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride.

Step 2: Synthesis of N-Boc-3-amino-2-hydroxy-N-methylpropanamide

This step involves the coupling of the protected amino acid with methylamine to form the amide.

Materials:

  • N-Boc-D-Isoserine

  • Methylamine (as a solution in THF or as hydrochloride salt with a base)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-D-Isoserine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add methylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-amino-2-hydroxy-N-methylpropanamide.

Causality: HATU is an efficient coupling agent that activates the carboxylic acid of N-Boc-D-Isoserine, forming a highly reactive intermediate that is readily attacked by the nucleophilic methylamine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and maintain the basicity of the methylamine.

Step 3: Synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

This final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials:

  • N-Boc-3-amino-2-hydroxy-N-methylpropanamide

  • Anhydrous 1,4-Dioxane

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve N-Boc-3-amino-2-hydroxy-N-methylpropanamide (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The product may precipitate out of the solution.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Add anhydrous diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Causality: The strongly acidic conditions provided by HCl cleave the acid-labile Boc group, releasing the free amine. The presence of excess HCl ensures the protonation of the amine to form the stable hydrochloride salt.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B C Drying of Organic Phase B->C D Solvent Evaporation C->D E Column Chromatography D->E F Pure Compound E->F

Figure 2. General workflow for the purification of synthetic intermediates.

Conclusion and Future Directions

While the discovery and history of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride remain uncharted, this guide provides a robust, scientifically-defensible roadmap for its de novo synthesis. The proposed pathway leverages well-established synthetic transformations, offering a high probability of success for researchers venturing into this unexplored chemical space.

The successful synthesis and characterization of this novel compound would open the door to a multitude of further investigations, including:

  • Stereochemical analysis: Confirmation of the retention of stereochemistry throughout the synthetic sequence.

  • Conformational analysis: Elucidation of the preferred three-dimensional structure of the molecule.

  • Biological screening: Evaluation of its activity in various biological assays to explore its therapeutic potential.

This hypothetical guide serves as a testament to the power of predictive chemistry, enabling the exploration of novel molecular architectures even in the absence of prior art. It is our hope that this document will inspire and facilitate future research into this and other undocumented chemical entities.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444. [Link]

  • PubChem. (n.d.). (2R)-3-Amino-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Propanamides Substituted propanamides are a class of organic molecules that hold significant interest in the f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Propanamides

Substituted propanamides are a class of organic molecules that hold significant interest in the fields of medicinal chemistry and drug development. Their structural motifs are often found in biologically active compounds and can serve as key building blocks for the synthesis of more complex pharmaceutical agents. The presence of amino and hydroxyl functionalities, as in the case of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, offers multiple points for further chemical modification and interaction with biological targets. This document provides a comprehensive, albeit theoretical, guide to the synthesis of this compound, grounded in established principles of organic chemistry. The proposed synthetic route is designed to be robust and adaptable, providing a solid foundation for researchers in this area.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride from a suitable starting material, such as 3-amino-2-hydroxypropanoic acid, necessitates a carefully planned multi-step approach. The key challenge lies in the selective reaction of the carboxylic acid moiety in the presence of the reactive amino and hydroxyl groups. To address this, a strategy involving the use of orthogonal protecting groups is proposed. This ensures that each functional group can be selectively masked and de-masked without affecting the others.[1]

The proposed synthetic route can be broken down into the following key stages:

  • Protection of the Amino and Hydroxyl Groups: The amino group will be protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed with acid. The hydroxyl group will be protected as a silyl ether, for instance, using tert-butyldimethylsilyl chloride (TBDMSCl), which is stable to the conditions of the subsequent amidation and Boc deprotection but can be removed with a fluoride source.[2]

  • Amidation of the Carboxylic Acid: The protected 3-(Boc-amino)-2-(TBDMS-oxy)propanoic acid will be coupled with methylamine. To facilitate this amide bond formation, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) will be employed.

  • Deprotection of the Functional Groups: The Boc and TBDMS protecting groups will be removed in a sequential manner. The silyl ether is typically cleaved using a fluoride reagent like tetrabutylammonium fluoride (TBAF). The Boc group is then removed under acidic conditions, which will also facilitate the formation of the hydrochloride salt.

  • Formation of the Hydrochloride Salt and Purification: The final step involves the protonation of the free amine with hydrochloric acid to yield the desired 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.[3][4] Purification of the final product can be achieved by recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

G cluster_0 Protection cluster_1 Amidation cluster_2 Deprotection & Salt Formation Start 3-amino-2-hydroxypropanoic acid Protected_Intermediate 3-(Boc-amino)-2-(TBDMS-oxy)propanoic acid Start->Protected_Intermediate 1. Boc₂O, Base 2. TBDMSCl, Imidazole Amide_Formation N-methyl-3-(Boc-amino)-2-(TBDMS-oxy)propanamide Protected_Intermediate->Amide_Formation Methylamine, Coupling Agent (e.g., HATU) Deprotected_Intermediate 3-amino-2-hydroxy-N-methylpropanamide Amide_Formation->Deprotected_Intermediate 1. TBAF 2. HCl Final_Product 3-amino-2-hydroxy-N-methylpropanamide hydrochloride Deprotected_Intermediate->Final_Product HCl

Caption: Proposed synthetic workflow for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Detailed Experimental Protocols

Materials and Equipment

Reagent/EquipmentSupplierGrade
3-amino-2-hydroxypropanoic acidSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc₂O)Acros Organics99%
Triethylamine (TEA)Fisher Scientific≥99.5%
tert-Butyldimethylsilyl chloride (TBDMSCl)Oakwood Chemical98%
ImidazoleAlfa Aesar99%
Dichloromethane (DCM)VWRHPLC Grade
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous
Methylamine (2M in THF)Sigma-Aldrich
HATUChem-Impex≥98%
N,N-Diisopropylethylamine (DIPEA)TCI America>99.0%
Tetrabutylammonium fluoride (TBAF) (1M in THF)Sigma-Aldrich
Hydrochloric acid (4M in Dioxane)Acros Organics
Diethyl etherFisher ScientificAnhydrous
Ethyl acetateVWRHPLC Grade
HexanesVWRHPLC Grade
Magnesium sulfate (anhydrous)Fisher ScientificReagent Grade
Rotary evaporatorBuchi
Magnetic stirrer with heatingIKA
Thin Layer Chromatography (TLC) platesMerckSilica gel 60 F₂₅₄

PART 1: Protection of 3-amino-2-hydroxypropanoic acid

Step 1a: N-Boc Protection

  • To a solution of 3-amino-2-hydroxypropanoic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-2-hydroxypropanoic acid.

Step 1b: O-TBDMS Protection

  • Dissolve the N-Boc-3-amino-2-hydroxypropanoic acid (1 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the doubly protected intermediate, 3-(Boc-amino)-2-(TBDMS-oxy)propanoic acid.

PART 2: Amidation with Methylamine

  • Dissolve the protected carboxylic acid (1 eq.) in anhydrous DCM.

  • Add HATU (1.2 eq.) and DIPEA (3 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add methylamine (2M solution in THF, 1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-methyl-3-(Boc-amino)-2-(TBDMS-oxy)propanamide.

PART 3: Deprotection and Hydrochloride Salt Formation

Step 3a: O-TBDMS Deprotection

  • Dissolve the protected amide (1 eq.) in THF.

  • Add TBAF (1M in THF, 1.2 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield N-methyl-3-(Boc-amino)-2-hydroxypropanamide.

Step 3b: N-Boc Deprotection and Salt Formation

  • Dissolve the N-Boc protected intermediate in a minimal amount of ethyl acetate.

  • Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours.

  • The hydrochloride salt is expected to precipitate out of the solution.[5]

  • Collect the solid product by filtration.

  • Wash the precipitate with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the final product, 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the CH₂ and CH protons of the propanamide backbone, and exchangeable protons of the amino, hydroxyl, and ammonium groups.
¹³C NMR Resonances for the carbonyl carbon, the two aliphatic carbons, and the N-methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the protonated free base [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for N-H, O-H, C=O (amide), and C-N bonds.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Boc₂O: Can cause skin and eye irritation. Handle with care.

    • TBDMSCl and Imidazole: Corrosive and moisture-sensitive. Handle in a dry environment.

    • HATU: A potentially explosive coupling agent. Avoid shock and heat.

    • Methylamine: A flammable and toxic gas. Use in a well-ventilated area.

    • TBAF: Corrosive and toxic. Avoid contact with skin and eyes.

    • HCl in Dioxane: Highly corrosive and a suspected carcinogen. Handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Expert Insights and Troubleshooting

  • Choice of Protecting Groups: The selection of Boc and TBDMS as protecting groups is based on their orthogonal nature. This allows for their sequential removal without interfering with each other. Alternative protecting groups could be employed depending on the specific requirements of a subsequent synthetic step.[1][6][7]

  • Amidation Reaction: The efficiency of the amidation step is crucial for the overall yield. The use of a reliable coupling agent like HATU is recommended for its high efficiency and mild reaction conditions. If epimerization at the C2 position is a concern, the use of coupling agents known to suppress racemization, such as COMU, should be considered.

  • Purification: Chromatographic purification is recommended at intermediate stages to ensure the purity of the precursors for subsequent steps. The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Salt Formation: The formation of the hydrochloride salt not only provides a stable, crystalline solid but also facilitates the purification of the final product.[3] The use of gaseous HCl or a solution of HCl in an organic solvent is a standard and effective method.[5]

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Amine-Carboxylic Acid Coupling. J. Org. Chem., 72(23), 8863–8869.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38(2), 606–631.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • How to convert amino acid to its hydrochloride? (2016, November 30). ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Reddit. (2023, November 28). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? Retrieved from [Link]

  • Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]

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Application

Application Note: High-Purity Isolation of 3-amino-2-hydroxy-N-methylpropanamide Hydrochloride

An Application Guide by a Senior Application Scientist Introduction: The Critical Role of Purity 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a hydrophilic, chiral molecule that serves as a valuable building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity

3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a hydrophilic, chiral molecule that serves as a valuable building block in modern drug development. Its structure, featuring a primary amine, a secondary alcohol, and an N-methylated amide, makes it a versatile synthon. However, these same functional groups can lead to a complex impurity profile during synthesis. For downstream applications, particularly in regulated pharmaceutical manufacturing, achieving exceptional purity (>99.5%) is not merely a goal but a stringent requirement.

This guide provides a detailed examination of robust, scalable, and verifiable methods for the purification of this target compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers and process chemists to adapt and troubleshoot these protocols effectively.

Foundational Analysis: The Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. The synthesis of N-methylamides often proceeds via the reaction of an amine (methylamine) with an activated carboxylic acid derivative, such as an ester or acyl chloride.[][2] This understanding allows us to anticipate the primary impurities:

  • Unreacted Starting Materials: Residual methylamine or the parent carboxylic acid/ester.

  • Reagent-Derived Impurities: Excess coupling agents or bases used during synthesis.[3]

  • Process Solvents: Organic solvents used in the reaction or initial workup.

  • Stoichiometric Impurities: Incorrect protonation leading to a mix of the free base and the hydrochloride salt, or the presence of excess HCl.

  • Side-Products: Minor products arising from competing reaction pathways.

The target molecule's high polarity and its nature as a hydrochloride salt dictate the purification strategy. It is highly soluble in polar protic solvents like water and lower alcohols, and generally insoluble in non-polar organic solvents.

Integrated Purification Workflow

A multi-step approach is often necessary to achieve the highest purity. The primary workhorse for this type of molecule is recrystallization, which is both effective and scalable. For cases requiring ultra-high purity or the removal of very similar impurities, a chromatographic polishing step can be implemented.

PurificationWorkflow Crude Crude Product (Amorphous Solid or Oil) ~85-95% Purity Recrystallization Protocol 1: Optimized Recrystallization Crude->Recrystallization Primary Purification Chromatography Protocol 2: HILIC Polishing Step (Optional) Recrystallization->Chromatography For Ultra-High Purity (e.g., Isomer Separation) QC Quality Control (HPLC, NMR, KF Titration) Recrystallization->QC Purity & Identity Check Chromatography->QC Final QC Check QC->Recrystallization Reprocess if Needed Final Purified Product (Crystalline Solid) >99.5% Purity QC->Final Release Criteria Met

Caption: A strategic workflow for purifying the target compound.

Protocol 1: Optimized Recrystallization for Amine Hydrochlorides

Recrystallization is the most effective and economical method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the desired compound versus its impurities in a chosen solvent system at varying temperatures.

The Science of Solvent Selection

For a polar hydrochloride salt, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on established methods for similar amino alcohol hydrochlorides, short-chain alcohols are excellent candidates.[4][5]

  • Isopropanol (IPA): Often the preferred choice. It provides a good solubility gradient with temperature for many amine salts and is less volatile and toxic than methanol. A patent for a similar amino alcohol hydrochloride specifies recrystallization from isopropanol to achieve high optical purity.[4]

  • Ethanol (EtOH): A viable alternative, though some hydrochloride salts exhibit higher solubility at room temperature, potentially reducing yield.

  • Methanol (MeOH): Tends to be too strong a solvent, often leading to poor recovery unless a suitable anti-solvent is used.

  • Anti-solvents: Non-polar solvents like Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) can be added to a solution in a polar solvent to induce precipitation. This is particularly useful if a single solvent system is not effective.

Data Summary: Solvent System Screening

Solvent System Rationale & Expected Outcome Reference
Isopropanol (IPA) Recommended. Excellent solubility gradient. Proven efficacy for analogous amino alcohol hydrochlorides. Good for crystal formation. [4][5]
Ethanol / Water Good for highly polar salts. Water increases solubility; slow evaporation or cooling is required. Caution: excess water can inhibit crystallization. [6]
Isopropanol / Et₂O A powerful combination. The compound is dissolved in minimal hot IPA, and Et₂O is added as an anti-solvent to force precipitation upon cooling. [5]

| Methanol / Acetone | Similar to the IPA/Et₂O system. The compound is dissolved in methanol, and acetone is added as a less polar anti-solvent. |[7] |

Step-by-Step Recrystallization Protocol (Isopropanol System)

This protocol is designed as a self-validating system, with clear checkpoints.

  • Dissolution:

    • Place the crude 3-amino-2-hydroxy-N-methylpropanamide hydrochloride (1.0 equivalent) into a flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude material) to start.

    • Heat the mixture to a gentle reflux (~80-82 °C) with stirring.

    • Continue to add isopropanol portion-wise until all the solid has just dissolved. Expert Insight: Adding a large excess of solvent will significantly reduce your final yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% w/w of the solute).

    • Heat the mixture back to reflux for 5-10 minutes. The charcoal will adsorb colored, high-molecular-weight impurities.

  • Hot Filtration:

    • If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Transfer the hot, clear solution to a clean flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.

    • Once at room temperature, crystal formation should be evident. To maximize yield, place the flask in an ice bath or refrigerator (0-4 °C) for at least 2-4 hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

    • Dry the crystals under a high vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quality Control and Validation
  • Purity Assessment: Analyze the final product by High-Performance Liquid Chromatography (HPLC). A target purity of >99.5% is expected.[8]

  • Identity Confirmation: Verify the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • Water Content: Determine the percentage of water using Karl Fischer (KF) coulometric titration.[8]

  • Residual Solvents: Quantify any remaining isopropanol using Headspace Gas Chromatography (HS-GC/MS).[8]

Protocol 2: High-Purity Polishing by HILIC

In instances where recrystallization fails to remove impurities with very similar structures (e.g., diastereomers) or when the highest possible purity is required, chromatographic purification is necessary. Given the compound's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique.[9]

The Principle of HILIC

HILIC utilizes a polar stationary phase (like silica, amide, or amino-phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (water).[9] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Non-polar compounds elute first. This is the opposite of reverse-phase chromatography.[10]

HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 Immobilized Water Layer cluster_2 Mobile Phase (High Acetonitrile) p1 p2 p3 p4 p5 w1 w2 w3 w4 w5 w6 w7 w8 m1 m2 m3 m4 Analyte Polar Analyte (Our Compound) Analyte->w4 Partitions into Water Layer (Retention) Impurity Non-Polar Impurity Impurity->m4 Stays in Mobile Phase (Elutes First)

Caption: Analyte partitioning in HILIC.

Step-by-Step HILIC Protocol
  • Column Selection: An amide- or amino-bonded silica column is a good starting point for this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (or Ammonium Formate buffer for pH control).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the semi-purified material in a solution that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape upon injection.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% B) for at least 10-15 column volumes.

  • Elution Gradient:

    • Inject the sample.

    • Run a gradient program, gradually increasing the percentage of Mobile Phase A (water). For example:

      • 0-5 min: Hold at 5% A.

      • 5-25 min: Linear gradient from 5% A to 40% A.

      • 25-30 min: Hold at 40% A.

    • This gradient will elute compounds in order of increasing polarity.

  • Fraction Collection & Analysis: Collect fractions corresponding to the main peak. Analyze each fraction by analytical HPLC to pool only the purest fractions.

  • Solvent Removal: Remove the mobile phase solvents under reduced pressure (rotary evaporation) to isolate the final, highly purified product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out during Recrystallization The compound's melting point is lower than the solvent's boiling point; cooling is too rapid; impurities are depressing the melting point.Add slightly more solvent; ensure cooling is very slow and undisturbed; try a lower-boiling solvent system.
No Crystal Formation Solution is too dilute; compound is too soluble at low temp; glass surface is too smooth.Evaporate some solvent to concentrate the solution; add an anti-solvent (e.g., Et₂O); scratch the inside of the flask with a glass rod to induce nucleation.
Poor Recovery (<70%) Too much solvent was used; compound is significantly soluble in cold solvent; material lost during transfers.Rework the mother liquor (concentrate and re-cool); use a different solvent system with lower cold solubility; ensure minimal transfer losses.
Purity Fails HPLC Spec Ineffective impurity removal; co-crystallization of an impurity.Re-recrystallize from a different solvent system; perform an acid/base wash before recrystallization[11]; proceed to chromatographic polishing (Protocol 2).

Conclusion

The purification of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is reliably achieved through a well-optimized recrystallization protocol, with isopropanol being the solvent of choice. This method is robust, scalable, and capable of delivering material with >99% purity. For applications demanding the removal of isomeric impurities or achieving purity levels exceeding 99.8%, HILIC provides a powerful and precise polishing step. By combining these methods with rigorous in-process and final quality control, researchers and drug development professionals can confidently produce this key intermediate to the highest standards of quality.

References

  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • van de Löcht, J. J. M., et al. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]

  • CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Discussion on recrystallization of amine compounds. ResearchGate. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • WO2007079944A1 - Process for isolation of an organic amine.
  • F. E. Critchfield, J. B. Johnson. Determination of Primary and Secondary Amines by a Carbon Disulfide-Copper Method. Analytical Chemistry 1956, 28 (4), 430-436. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • CN105801444A - Aminoalcohol resolution method.
  • CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • P. R. Kisanga, J. R. Appell, L. A. Dvorak, G. W. Gribble. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters 2013, 15 (8), 1838-1841. [Link]

  • How Chromatography Works: Separation Science Explained. GenScript. [Link]

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • Preparation method of N,N-dimethylaminochloropropane hydrochloride. Patsnap. [Link]

  • Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. ResearchGate. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Institutes of Health (NIH). [Link]

  • US3337630A - Process for the purification of amines.
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  • Purifying amines on silica. Org Prep Daily. [Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • Purifying Amines Using Their Salts. YouTube. [Link]

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Method

reaction conditions for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride Authored by: A Senior Application Scientist Abstract Introduction and Synthetic Strategy 3-amino-2-hydroxy-N-methylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Authored by: A Senior Application Scientist

Abstract

Introduction and Synthetic Strategy

3-amino-2-hydroxy-N-methylpropanamide hydrochloride is a chiral, hydrophilic molecule incorporating three key functional groups: a primary amine, a secondary alcohol, and a secondary amide. This arrangement makes it a valuable synthon for introducing specific pharmacophoric features into larger molecules. The synthesis of such small, highly functionalized molecules requires a robust strategy that carefully manages the reactivity of each functional group.

Our proposed synthetic route is designed to be logical and efficient, utilizing common and well-understood reactions in organic chemistry. The overall strategy is as follows:

  • Amine Protection: The primary amine of the starting material, 3-amino-2-hydroxypropionic acid, is protected to prevent it from interfering with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the planned reaction conditions and its straightforward removal.

  • Esterification: The carboxylic acid is converted to a methyl ester. This activates the carbonyl group for the subsequent amidation step and improves solubility in organic solvents.

  • Amidation: The methyl ester is reacted with methylamine to form the desired N-methyl amide. This is a standard and high-yielding transformation.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates the primary amine to yield the final hydrochloride salt.

This pathway ensures high selectivity and is designed to produce the target compound in good overall yield and purity.

Reaction Scheme

Detailed Experimental Protocols

PART A: Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

Rationale: This two-step, one-pot procedure first protects the amine functionality of isoserine with a Boc group. The carboxylic acid is then converted to a methyl ester using thionyl chloride and methanol. This ester is the key intermediate for the subsequent amidation. The general principle of forming N-protected amino acid derivatives is a cornerstone of peptide and medicinal chemistry.[1]

Materials:

  • 3-Amino-2-hydroxypropionic acid (Isoserine)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dioxane

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl2)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine, saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

Protocol:

  • Dissolve 3-amino-2-hydroxypropionic acid (1 eq.) in a 1:1 mixture of dioxane and 1M aqueous NaOH (4 mL per mmol of amino acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) and stir the mixture vigorously at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield N-Boc-isoserine as a crude oil, which is used directly in the next step.

  • Cool anhydrous methanol (10 mL per mmol of crude N-Boc-isoserine) to 0 °C.

  • Add thionyl chloride (1.5 eq.) dropwise to the cold methanol with stirring.

  • Add the crude N-Boc-isoserine to this methanolic HCl solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding saturated NaHCO3 solution until effervescence ceases.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

PART B: Synthesis of tert-butyl (2-hydroxy-3-(methylamino)-3-oxopropyl)carbamate

Rationale: This step involves the aminolysis of the methyl ester with methylamine to form the N-methyl amide. Using a solution of methylamine in a polar solvent like methanol is a common and effective method for this transformation.[2] The reaction is typically run at or slightly above room temperature to achieve a reasonable reaction rate.

Materials:

  • Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

  • Methylamine (e.g., 40% solution in water or 2M in THF/MeOH)

  • Methanol (MeOH)

Protocol:

  • Dissolve the ester from Part A (1 eq.) in methanol (5 mL per mmol).

  • Add an excess of methylamine solution (3-5 eq.).

  • Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The resulting crude product is often of sufficient purity to proceed to the next step. If necessary, it can be purified by column chromatography.

PART C: Synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Rationale: The final step is the removal of the Boc protecting group. This is achieved under strongly acidic conditions. Using a solution of HCl in an organic solvent like dioxane or ethanol is standard practice, as it cleaves the Boc group and precipitates the desired hydrochloride salt.[3]

Materials:

  • tert-butyl (2-hydroxy-3-(methylamino)-3-oxopropyl)carbamate

  • Hydrochloric acid (e.g., 4M solution in 1,4-dioxane or prepared by bubbling HCl gas through ethanol)

  • Diethyl ether

Protocol:

  • Dissolve the Boc-protected amide from Part B (1 eq.) in a minimal amount of methanol or ethyl acetate.

  • Add an excess of HCl solution in dioxane (e.g., 4M, 5-10 eq.) at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate should form during this time.

  • Monitor the deprotection via TLC by observing the disappearance of the starting material.

  • Once the reaction is complete, add diethyl ether to aid in the precipitation of the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-2-hydroxy-N-methylpropanamide hydrochloride as a solid.

Summary of Reaction Conditions

StepKey ReagentsSolvent(s)TemperatureTypical Duration
Protection & Esterification (Boc)2O, NaOH; SOCl2Dioxane/H2O; Methanol0 °C to RT12-24 hours
Amidation MethylamineMethanolRoom Temperature24-48 hours
Deprotection & Salt Formation HClDioxane or EthanolRoom Temperature2-4 hours

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (in D₂O): Expect signals corresponding to the N-methyl group (singlet, ~2.7 ppm), the two diastereotopic protons of the CH₂ group adjacent to the amine (multiplets, ~3.0-3.4 ppm), and the CH proton adjacent to the hydroxyl group (multiplet, ~4.2 ppm).

  • ¹³C NMR (in D₂O): Expect signals for the N-methyl carbon, the two methylene carbons, the methine carbon, and the amide carbonyl carbon.

  • Mass Spectrometry (ESI+): The parent ion of the free base (C₄H₁₀N₂O₂) should be observed at m/z = 119.08 [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr pellet): Look for characteristic broad O-H and N-H stretches (~3400-3200 cm⁻¹), and a strong amide C=O stretch (~1650 cm⁻¹).

  • Melting Point: The hydrochloride salt should have a distinct melting point.

Safety and Handling

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methylamine is a flammable and corrosive gas/solution with a strong odor. Work in a fume hood and avoid inhalation.

  • Strong acids (HCl) are corrosive. Handle with care.

  • Always wear appropriate PPE throughout the synthesis.

Process Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and analysis workflow.

SynthesisWorkflow cluster_prep Step 1: Intermediate Synthesis cluster_main Step 2 & 3: Final Product Synthesis cluster_analysis Analysis Start Isoserine Boc_Protection Boc Protection ((Boc)2O, NaOH) Start->Boc_Protection Esterification Esterification (SOCl2, MeOH) Boc_Protection->Esterification Purify_Ester Column Chromatography Esterification->Purify_Ester Intermediate_1 Protected Ester Purify_Ester->Intermediate_1 Amidation Amidation with Methylamine Intermediate_1->Amidation Deprotection Boc Deprotection (HCl in Dioxane) Amidation->Deprotection Precipitation Precipitation & Filtration Deprotection->Precipitation Final_Product Final HCl Salt Precipitation->Final_Product NMR NMR (1H, 13C) Final_Product->NMR MS Mass Spec (ESI) Final_Product->MS IR IR Spectroscopy Final_Product->IR

Caption: Workflow for the synthesis and analysis of 3-amino-2-hydroxy-N-methylpropanamide HCl.

References

  • US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid deriv
  • US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • PubChem CID 14889075 - 3-amino-N-methylpropanamide hydrochloride. [Link]

  • CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-2-hydroxy-N-methylpropanamide Hydrochloride

Welcome to our dedicated technical support center for the synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating side reactions to improve yield and purity.

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your synthesis.

Issue 1: Lower than expected yield of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride.

  • Question: My final yield is consistently low, even though my starting materials are pure. What are the likely causes and how can I improve it?

  • Answer: Low yields in this synthesis can often be attributed to several competing side reactions. The most common culprits are the formation of a diamide byproduct, over-alkylation of the amine, or the formation of a cyclic dimer. Let's break down these possibilities.

    • Dimerization: Under certain conditions, especially with prolonged reaction times or high temperatures, the desired product can react with another molecule of the starting material or the product itself to form a dimer. This is particularly prevalent if the primary amine of one molecule attacks the activated carbonyl group of another.

    • Over-alkylation: If the reaction involves the alkylation of a primary amine, there is a possibility of the product, a secondary amine, being further alkylated to a tertiary amine. While less common in this specific synthesis, it is a possibility to consider, especially if a large excess of an alkylating agent is used in a related synthetic step.

    • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

    Troubleshooting Protocol:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts.

    • Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can accelerate side reactions. Consider running the reaction at a lower temperature for a longer duration.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the amine can sometimes lead to the formation of byproducts.

    • pH Control: Ensure the pH of the reaction mixture is within the optimal range for the specific synthetic route you are following.

Issue 2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities.

  • Question: I've isolated my product, but the 1H NMR and 13C NMR spectra show more signals than expected for 3-amino-2-hydroxy-N-methylpropanamide. What are these impurities?

  • Answer: The presence of unexpected peaks in your NMR spectrum is a clear indication of side products. Based on the structure of your target molecule, the most likely impurities are the regioisomer from the epoxide ring-opening, O-alkylated products, or unreacted starting materials.

    • Regioisomer Formation: If your synthesis involves the ring-opening of an epoxide (like glycidol or a derivative) with methylamine, the nucleophilic attack can occur at either of the two carbons of the epoxide ring. While attack at the less sterically hindered carbon is generally favored under basic or neutral conditions, a mixture of regioisomers can be formed, leading to a more complex NMR spectrum.

    • O-alkylation vs. N-alkylation: In molecules containing both an amine and a hydroxyl group, alkylation reactions can sometimes occur on the oxygen atom instead of the nitrogen atom, leading to the formation of an ether instead of the desired secondary amine. The reaction conditions, particularly the choice of base and solvent, can influence the N- versus O-alkylation selectivity.

    Troubleshooting Protocol:

    • Spectroscopic Analysis: Carefully analyze the unexpected peaks. For instance, a peak in the ether region of the 13C NMR spectrum might suggest O-alkylation. A different set of peaks with similar integration to your product could indicate the presence of a regioisomer.

    • Reaction Conditions Optimization:

      • To favor N-alkylation over O-alkylation, consider using a non-polar, aprotic solvent and a weaker base.

      • To improve regioselectivity in epoxide ring-opening, ensure your reaction conditions are strictly basic or neutral to favor attack at the less substituted carbon.

    • Purification: If side products are unavoidable, focus on purification. Flash column chromatography on silica gel is often effective. You may need to screen different solvent systems to achieve good separation.

Issue 3: Difficulty in purifying the final product.

  • Question: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by crystallization. What are the best methods for purification?

  • Answer: The purification of small, polar molecules like 3-amino-2-hydroxy-N-methylpropanamide hydrochloride can be challenging due to their high solubility in polar solvents and sometimes amorphous nature.

    Troubleshooting Protocol:

    • Salt Formation: Converting the final product to its hydrochloride salt often aids in crystallization and purification. This can be achieved by dissolving the crude product in a suitable solvent (like isopropanol or ethanol) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

    • Recrystallization: If you have the hydrochloride salt, try recrystallization from different solvent systems. A common starting point is a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation.

    • Chromatography: If crystallization is unsuccessful, column chromatography is a reliable alternative. Due to the polar nature of your compound, you might need to use a polar stationary phase (like silica gel) with a relatively polar mobile phase (e.g., a gradient of methanol in dichloromethane).

    • Lyophilization: If the product is highly water-soluble and difficult to crystallize, dissolving it in water and lyophilizing (freeze-drying) can yield a solid powder, although this may not remove all impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control to minimize side reactions in the amidation step?

    A1: Temperature is arguably the most critical parameter. Amidation reactions are often exothermic, and excessive heat can promote side reactions like dimerization or degradation. Careful temperature control throughout the reaction is crucial for achieving high yield and purity.

  • Q2: Can I use a different amine instead of methylamine in this synthesis?

    A2: Yes, it is generally possible to use other primary or secondary amines. However, the reaction conditions may need to be re-optimized. The steric hindrance and nucleophilicity of the amine will affect the reaction rate and potentially the profile of side reactions.

  • Q3: How can I confirm the regiochemistry of the epoxide ring-opening?

    A3: The regiochemistry can be unequivocally determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). An HMBC experiment will show correlations between the protons and carbons that are two or three bonds away, allowing you to establish the connectivity of the atoms in your molecule and differentiate between the possible regioisomers.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    A4: Yes. Methylamine is a flammable and corrosive gas or volatile liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Epoxides are often reactive and can be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Data Summary

ParameterEffect on Main Product YieldEffect on Side Product FormationRecommendation
Temperature Increases up to an optimum, then decreasesIncreases significantly at higher temperaturesMaintain optimal temperature; avoid overheating.
Reaction Time Increases to a plateauIncreases with prolonged time (dimerization)Monitor reaction and stop when complete.
Amine Stoichiometry Slight excess may be needed for completionLarge excess can lead to byproductsUse a slight excess (e.g., 1.1-1.5 equivalents).
Solvent Polarity Can affect reaction rate and solubilityCan influence N- vs. O-alkylation selectivityChoose a solvent that favors the desired reaction pathway.

Reaction Pathways and Troubleshooting Workflow

Main Synthetic Pathway and Potential Side Reactions

Start Starting Material (e.g., Ester or Epoxide) Product 3-amino-2-hydroxy-N-methylpropanamide Start->Product Main Reaction SideProduct1 Regioisomer Start->SideProduct1 Side Reaction 1 (Epoxide route) SideProduct3 O-Alkylated Product Start->SideProduct3 Side Reaction 3 (O-alkylation) Reagent Methylamine Reagent->Product Reagent->SideProduct1 FinalProduct 3-amino-2-hydroxy-N-methylpropanamide Hydrochloride Product->FinalProduct SideProduct2 Dimer Product->SideProduct2 Side Reaction 2 (Dimerization) HCl HCl HCl->FinalProduct

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

Start Experiment Start LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions Yes AnalyzeByproducts Analyze Byproducts (NMR, MS) ImpureProduct->AnalyzeByproducts Yes Success Successful Synthesis ImpureProduct->Success No CheckConditions->LowYield OptimizePurification Optimize Purification (Crystallization, Chromatography) AnalyzeByproducts->OptimizePurification OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PubChem. (n.d.). 3-Amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACE Organic. (2009, October 22). Ring Opening of Epoxypropane Using Methylamine [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ResearchGate. (2005). Impurity profile of amino acids? Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-hydroxypropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and Its Analogs

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds and the nuanced understanding of their structure-activity relationships (SAR) are paramount. This guide provides a comprehensive comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds and the nuanced understanding of their structure-activity relationships (SAR) are paramount. This guide provides a comprehensive comparative analysis of the potential biological activity of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and a curated selection of its structural analogs. While direct experimental data on the title compound is limited in publicly accessible literature, this document synthesizes findings from closely related molecules to project its likely biological profile and to provide a robust framework for its experimental evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It aims to deliver not just data, but also the strategic rationale behind the experimental designs and the interpretation of results, fostering a deeper understanding of this chemical space.

Introduction: The Therapeutic Potential of Small Amino Alcohol Amides

Small molecule therapeutics containing amino, hydroxyl, and amide functionalities are of significant interest in medicinal chemistry due to their potential to engage in a variety of interactions with biological targets, including hydrogen bonding and electrostatic interactions. The core structure of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride presents a chiral backbone with functional groups that are frequently found in pharmacologically active agents. The presence of both hydrophilic (hydroxyl, amino) and potentially lipophilic regions (depending on further substitution) can influence pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Such scaffolds often serve as foundational structures for developing new therapeutic agents and are valuable for SAR studies to guide the rational design of more potent and selective drugs.[1]

This guide will explore the biological activities of several analogs, focusing primarily on their potential as anticancer agents, a common therapeutic area for compounds with similar structural motifs. We will delve into the experimental data supporting these activities and provide detailed protocols for key assays.

Comparative Analysis of Biological Activity

The biological activity of a molecule is intrinsically linked to its structure. By examining analogs of 3-amino-2-hydroxy-N-methylpropanamide, we can infer how modifications to the core scaffold might impact its therapeutic potential. The following sections compare the reported activities of several classes of related compounds.

Hydroxylated Aromatic Amide Analogs

A class of analogs includes N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which can be considered cyclic analogs of salicylanilides.[2] These compounds have demonstrated promising antimicrobial and antimycobacterial activities.[2] For instance, certain derivatives have shown activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Mycobacterium tuberculosis, and M. avium subsp. paratuberculosis, with some compounds exhibiting potency greater than standard drugs like ampicillin and rifampicin.[2] The anti-infectious effects of these types of molecules are often linked to the inhibition of various bacterial enzymatic systems.[2]

Analogs with Modified Amino and Amido Groups

The introduction of diverse amino and amido side chains to heterocyclic scaffolds, such as pentacyclic benzimidazoles, has been shown to yield compounds with significant antiproliferative activity.[3] The position and nature of these side chains can strongly influence the biological activity, with some derivatives exhibiting submicromolar potency against various human cancer cell lines.[3] The proposed mechanism for some of these compounds involves interaction with nucleic acids, suggesting that the amino and amido groups may play a role in DNA binding and intercalation.[3]

Structure-Activity Relationship (SAR) Insights

The analysis of various analogs provides critical insights into the structure-activity relationships that likely govern the biological effects of 3-amino-2-hydroxy-N-methylpropanamide.

  • Role of the Hydroxyl Group: The hydroxyl group is often crucial for biological activity, frequently participating in hydrogen bonding with target proteins.[4] Its removal or modification, for instance by replacement with a methoxy group, can lead to a significant drop in activity.[4] Studies on 3-styrylflavones have shown that the introduction of a hydroxyl group can greatly increase antiproliferative activity.[5] The orientation of the hydroxyl group can also have a substantial effect on biological activity.[6]

  • Impact of the Amino Group: The basicity and position of the amino group can be critical for target engagement and for the overall physicochemical properties of the molecule, such as solubility and cell permeability.

  • The N-methylpropanamide Moiety: Modifications to the amide portion of the molecule can influence its stability, lipophilicity, and ability to act as a hydrogen bond donor or acceptor.

The interplay of these functional groups dictates the molecule's overall shape, polarity, and reactivity, which in turn determines its biological target and potency.

Projected Biological Profile of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Based on the SAR of its analogs, it is plausible that 3-amino-2-hydroxy-N-methylpropanamide hydrochloride could exhibit cytotoxic or antiproliferative activity against cancer cell lines. The presence of the hydroxyl and amino groups suggests potential interactions with enzymes or receptors that are crucial for cell survival and proliferation. A key mechanism to investigate would be the induction of apoptosis.

Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and its analogs, a tiered experimental approach is recommended. This section provides detailed protocols for foundational in vitro assays.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9]

Experimental Protocol: MTT Assay [9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/mL in 195 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 5 µL of the compound solutions to the wells in triplicate and incubate for 24-48 hours.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well, for a final concentration of 0.45 mg/mL.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[9][10]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][11] Read the absorbance at 570 nm or 590 nm within 1 hour.[9][10][11]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize shake Shake Plate solubilize->shake read Read Absorbance (570nm) shake->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow of the MTT cell viability assay.

Investigation of Apoptosis Induction

Should a compound exhibit significant cytotoxicity, the next logical step is to determine the mechanism of cell death, with apoptosis being a primary candidate for anticancer agents.

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[13] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a direct way to quantify apoptosis.[14]

Experimental Protocol: Caspase-3/7 Activity Assay [14][15][16]

  • Cell Preparation: Seed and treat cells with the test compound as described for the MTT assay.

  • Reagent Addition: Add a single caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate) to each well. This results in cell lysis and cleavage of the substrate by active caspases.[14]

  • Incubation: Incubate at room temperature for 30-60 minutes, protected from light.[15]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.

Diagram: Apoptosis Induction Pathway

Apoptosis_Pathway compound Test Compound mito Mitochondria compound->mito Induces Stress cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 Activation procas9 Pro-caspase-9 procas9->apoptosome cas37 Caspase-3/7 cas9->cas37 Cleavage & Activation procas37 Pro-caspase-3/7 procas37->cas37 parp PARP cas37->parp Cleavage apoptosis Apoptosis cas37->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Intrinsic pathway of apoptosis induction.

A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential (ΔΨm).[17][18] This can be measured using fluorescent dyes like JC-1 or JC-10.[17][18] In healthy cells with high ΔΨm, these dyes form aggregates in the mitochondria that emit red/orange fluorescence.[17][18] In apoptotic cells with low ΔΨm, the dyes remain in their monomeric form in the cytoplasm and emit green fluorescence.[17][18]

Experimental Protocol: ΔΨm Assay using JC-10 [17]

  • Cell Preparation: Seed and treat cells with the test compound in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Add the JC-10 dye solution to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at both the green (e.g., Ex/Em = 488/530 nm) and red (e.g., Ex/Em = 540/590 nm) wavelengths using a fluorescence plate reader or microscope.

  • Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of ΔΨm.

Data Summary and Interpretation

The following table provides a template for summarizing the hypothetical biological data for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and its analogs.

CompoundTarget Cell LineIC₅₀ (µM)Apoptosis InductionΔΨm DisruptionPutative Mechanism of Action
3-amino-2-hydroxy-N-methylpropanamide HCl e.g., MCF-7TBDTBDTBDHypothesized: Intrinsic apoptosis pathway
Analog 1 (N-alkoxyphenyl-3-hydroxynaphthalene)MRSA[Value]N/AN/AInhibition of bacterial enzymes[2]
Analog 2 (Pentacyclic benzimidazole derivative)e.g., HeLa[Value]YesYesDNA intercalation and apoptosis induction[3]
Analog 3 (3-styrylflavone derivative)HL-60[Value]YesYesMitocan-like activity, inducing apoptosis[5]

TBD: To be determined experimentally. Values for analogs are illustrative and should be replaced with actual experimental data.

Conclusion

While the specific biological activities of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride remain to be elucidated, a comparative analysis of its structural analogs suggests a promising potential for this compound, particularly in the realm of anticancer research. The presence of key functional groups—amino, hydroxyl, and amide—provides a strong rationale for investigating its ability to induce cytotoxicity and apoptosis in cancer cells.

The experimental protocols and workflows detailed in this guide offer a validated starting point for the comprehensive biological evaluation of this molecule and its future derivatives. By systematically applying these assays, researchers can build a robust SAR profile, paving the way for the rational design of more potent and selective therapeutic agents based on the 3-amino-2-hydroxypropanamide scaffold.

References

  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • MDPI. (2022, April 4). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]

  • PubMed Central. (2022, April 4). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Retrieved from [Link]

  • PubMed. (n.d.). Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-amino-N-hydroxypropanamide. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-Hydroxy-N-methylpropanamide. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-Amino-N-methylpropanamide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Retrieved from [Link]

  • MDPI. (n.d.). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Detection of apoptosis: A review of conventional and novel techniques. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • YouTube. (2024, July 2). When and How to Measure Mitochondrial Inner Membrane Potentials. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Retrieved from [Link]

  • PubMed. (2012, April 15). A novel method for detection of apoptosis. Retrieved from [Link]

  • PubMed. (2025, February 21). Measurement of Mitochondrial Membrane Potential In Vivo using a Genetically Encoded Voltage Indicator. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Retrieved from [Link]

  • PLOS. (n.d.). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. Retrieved from [Link]

  • ION Biosciences. (n.d.). Mitochondrial membrane potential. Retrieved from [Link]

Sources

Comparative

A Strategic Guide to the Design and Evaluation of 3-Amino-2-hydroxypropanamide Analogs as Methionine Aminopeptidase 2 (MetAP2) Inhibitors

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is a meticulous process of iterative design, synthesis, and evaluation. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is a meticulous process of iterative design, synthesis, and evaluation. This guide provides a comprehensive framework for the systematic exploration of structural analogs of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, a compound belonging to a class of molecules with therapeutic potential. While direct comparative data for this specific molecule is not extensively available in public literature, the 3-amino-2-hydroxyamide core is a known pharmacophore for targeting Methionine Aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis.[1]

This document, therefore, serves as a strategic manual, outlining the rationale, design principles, and experimental workflows necessary to identify and optimize novel MetAP2 inhibitors based on this scaffold.

The Rationale for Targeting Methionine Aminopeptidase 2 (MetAP2)

Methionine aminopeptidases are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins. The type 2 isoform, MetAP2, has garnered significant attention as a therapeutic target due to its critical role in the proliferation of endothelial cells, the building blocks of blood vessels. The process of forming new blood vessels, known as angiogenesis, is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Inhibition of MetAP2, and consequently angiogenesis, presents a promising strategy for cancer therapy.[2] This approach may also have applications in other angiogenesis-dependent diseases, such as obesity.[2]

The natural product fumagillin and its synthetic analog TNP-470 are well-characterized MetAP2 inhibitors that have demonstrated anti-angiogenic and anti-tumor effects in preclinical and clinical studies.[3][4] These compounds serve as valuable benchmarks for the development of new generations of MetAP2 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Designing Structural Analogs of 3-Amino-2-hydroxy-N-methylpropanamide

The parent compound, 3-amino-2-hydroxy-N-methylpropanamide, offers several key points for structural modification to explore the chemical space and optimize for MetAP2 inhibition. A systematic approach to analog design involves modifying specific substituents to probe their influence on biological activity and drug-like properties.

G cluster_0 Core Scaffold: 3-amino-2-hydroxy-N-methylpropanamide parent 3-amino-2-hydroxy- N-methylpropanamide R1 R1: Amino Substituents parent->R1 Explore interactions with active site R2 R2: Hydroxyl Bioisosteres parent->R2 Modulate binding and PK properties R3 R3: N-Alkyl Variations parent->R3 Influence potency and permeability R4 R4: Backbone Constraints parent->R4 Enhance conformational rigidity

Caption: Key Modification Points for Analog Design.

Proposed Modifications:

  • R1: Amino Group Substituents: The free amino group can be a key interaction point with the enzyme's active site. Introducing a variety of substituents, from small alkyl groups to larger aromatic moieties, can help to probe for additional binding pockets and enhance potency.

  • R2: Hydroxyl Group Bioisosteres: The hydroxyl group is likely involved in coordinating with the metal ions in the MetAP2 active site. Exploring bioisosteric replacements, such as a hydroxamic acid or other metal-chelating groups, could significantly impact binding affinity.

  • R3: N-Alkyl Group Variations: The N-methyl group can influence the compound's solubility, permeability, and metabolic stability. A systematic variation of this group (e.g., ethyl, propyl, cyclopropyl) can be used to fine-tune the pharmacokinetic profile of the analogs.

  • R4: Backbone Constraints: The flexible propanamide backbone can be conformationally constrained by incorporating it into a cyclic system. This can reduce the entropic penalty upon binding and lead to higher affinity.

Experimental Evaluation Workflow

A tiered screening approach is essential for the efficient evaluation of newly synthesized analogs. This workflow allows for the rapid identification of potent and selective compounds in vitro before committing to more resource-intensive in vivo studies.

G start Library of Analogs step1 Step 1: In Vitro MetAP2 Enzyme Assay start->step1 Primary Screen: Determine IC50 step2 Step 2: In Vitro Cellular Assays step1->step2 Assess on-target effects in cells (GI50) step3 Step 3: In Vivo Efficacy Studies step2->step3 Evaluate anti-tumor efficacy step4 Step 4: Pharmacokinetic Profiling step3->step4 Determine ADME properties end Lead Candidate step4->end Select for further development

Sources

Validation

A Comparative Guide to Amino Acid Derivatives in Peptide Drug Discovery: N-methylated Amino Acids vs. β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Peptide Therapeutics and the Role of Chemical Modification Peptide-based therapeutics offer remarkable specificity and potenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Therapeutics and the Role of Chemical Modification

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by inherent liabilities, primarily poor metabolic stability and low oral bioavailability.[1] The peptide backbone is susceptible to rapid cleavage by proteases, and the polar nature of peptides impedes their passive diffusion across cellular membranes. To overcome these hurdles, medicinal chemists employ a variety of strategies to modify the peptide structure, enhancing its drug-like properties without compromising its biological activity.

Among the most successful and widely adopted modifications is the incorporation of non-canonical amino acid derivatives. This guide provides an in-depth comparison of two cornerstone strategies in peptide drug development: N-methylation and the use of β-amino acids . We will explore the distinct structural and functional consequences of each modification, supported by experimental data and detailed protocols, to inform rational peptide design.

The Rationale Behind Backbone Modification: N-methylation vs. β-Amino Acids

The decision to incorporate an N-methylated amino acid versus a β-amino acid is driven by the specific therapeutic objective and the desired conformational and pharmacokinetic outcomes.

N-Methylation: A Subtle yet Powerful Modification

N-methylation involves the substitution of the amide proton with a methyl group.[2] This seemingly minor alteration has profound effects on the peptide's properties:

  • Enhanced Proteolytic Resistance: The absence of the amide proton, a key recognition element for many proteases, sterically hinders enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[3]

  • Improved Membrane Permeability: N-methylation can enhance lipophilicity and reduce the hydrogen bond donor capacity of the peptide backbone, which are critical factors for passive membrane diffusion.[4][5]

  • Conformational Control: The introduction of an N-methyl group can favor a cis-amide bond conformation, which can be exploited to stabilize specific secondary structures like β-turns.[3][6]

β-Amino Acids: Expanding the Peptidic Backbone

β-amino acids are structural isomers of α-amino acids, featuring an additional carbon atom in the backbone between the amino and carboxyl groups.[7] This homologation introduces significant changes:

  • Exceptional Proteolytic Stability: The altered backbone geometry makes peptides containing β-amino acids highly resistant to degradation by a broad range of proteases.[8][9]

  • Formation of Novel Secondary Structures: β-peptides can fold into unique and stable secondary structures, such as helices and sheets, that are not accessible to α-peptides.[10][11] This allows for the design of peptidomimetics with novel biological activities.

  • Diverse Pharmacological Applications: The stability and structural diversity of β-amino acid-containing peptides have led to their use in developing potent and long-lasting therapeutics, including antimicrobial agents and enzyme inhibitors.[10][12]

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The choice between N-methylation and β-amino acid incorporation hinges on a careful consideration of their impact on key drug-like properties. The following table summarizes these differences, with supporting experimental data discussed in the subsequent sections.

PropertyN-Methylationβ-Amino Acid IncorporationRationale & Causality
Proteolytic Stability Significantly IncreasedExceptionally HighN-methylation sterically hinders protease binding at the amide bond. The altered backbone of β-amino acids is not recognized by most proteases.
Membrane Permeability Generally IncreasedVariable, Can be EngineeredN-methylation increases lipophilicity and reduces H-bond donors. The larger, more flexible backbone of β-peptides can be designed to be amphiphilic to facilitate membrane interaction.
Conformational Flexibility Reduced, Favors cis-amideIncreased Backbone FlexibilityThe methyl group restricts rotation around the C-N bond. The additional methylene group in β-amino acids increases the number of rotatable bonds.
Secondary Structure Can stabilize β-turnsForms novel helices and sheetsThe steric clash of the N-methyl group can induce turns. The longer backbone allows for different hydrogen bonding patterns, leading to unique secondary structures.
Synthetic Accessibility Well-established on-resin methodsRequires synthesis of specialized monomersOn-resin N-methylation protocols are readily available. β-amino acid monomers often require multi-step synthesis.[13][14][15]

Experimental Workflows and Data

To provide a practical context for these comparisons, we present standardized experimental protocols for assessing the key performance parameters of modified peptides.

Workflow for Comparative Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for synthesizing and evaluating parent and modified peptides.

G cluster_0 Peptide Synthesis cluster_1 Characterization & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) of Parent Peptide Mod Modification Strategy SPPS->Mod N_Me On-Resin N-Methylation Mod->N_Me Strategy 1 Beta_AA Incorporate Fmoc-β-AA-OH Mod->Beta_AA Strategy 2 Cleave Cleavage & Purification (HPLC) N_Me->Cleave Beta_AA->Cleave QC Quality Control (LC-MS) Cleave->QC Stability Proteolytic Stability Assay QC->Stability Permeability Permeability Assay (PAMPA) QC->Permeability Structure Structural Analysis (CD Spectroscopy) QC->Structure

Caption: Workflow for synthesis and comparative analysis of modified peptides.

Experiment 1: Proteolytic Stability Assay

Objective: To compare the stability of a parent peptide with its N-methylated and β-amino acid-containing analogs in the presence of proteases.

Protocol: In Vitro Plasma Stability Assay [16][17]

  • Peptide Preparation: Prepare 10 mM stock solutions of the parent peptide, N-methylated analog, and β-amino acid analog in DMSO.

  • Incubation: Dilute the peptide stocks to a final concentration of 10 µM in human plasma. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add the aliquot to a 2-fold excess of a cold organic solvent mixture (e.g., 1:1 v/v ethanol/acetonitrile) to precipitate plasma proteins and stop enzymatic degradation.[16]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) for each peptide.

Expected Results & Interpretation:

PeptideModificationExpected Half-life (t½) in Plasma
Parent PeptideNone< 30 min
N-Me AnalogN-methylation at a cleavage site> 120 min
β-AA Analogβ-amino acid at a cleavage site> 240 min

The N-methylated and β-amino acid-containing peptides are expected to show significantly longer half-lives compared to the parent peptide, with the β-amino acid analog often exhibiting the highest stability.[3][8]

Experiment 2: Membrane Permeability Assay

Objective: To assess the passive membrane permeability of the parent and modified peptides.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [18][19]

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Plate: Add the test peptides (dissolved in a buffer at a relevant pH, e.g., 7.4) to the wells of the donor plate.

  • Assembly: Place the filter plate on top of the donor plate, and add buffer to the acceptor wells on the top side of the filter.

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) to allow the peptides to diffuse from the donor to the acceptor compartment.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS or another suitable analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Expected Results & Interpretation:

PeptideModificationExpected Permeability (Papp x 10⁻⁶ cm/s)
Parent PeptideNoneLow (< 1.0)
N-Me AnalogN-methylationModerate (1.0 - 5.0)
β-AA Analogβ-amino acidVariable, dependent on sequence and structure

N-methylation is a reliable strategy to improve the permeability of peptides.[5][20][21] The effect of β-amino acid incorporation is more complex and depends on how it influences the overall conformation and amphiphilicity of the peptide.

Synthesis Considerations and Methodologies

The ease of synthesis is a critical factor in the selection of a modification strategy.

Synthesis of N-Methylated Peptides

On-resin N-methylation is a well-established procedure that can be integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS).[22]

G cluster_0 On-Resin N-Methylation Workflow Start Resin-bound peptide with free N-terminus Step1 Step 1: Sulfonylation (o-NBS-Cl, collidine) Start->Step1 Step2 Step 2: Methylation (Mitsunobu or other alkylation) Step1->Step2 Step3 Step 3: Desulfonylation (β-mercaptoethanol, DBU) Step2->Step3 Next_AA Couple next Fmoc-AA-OH Step3->Next_AA

Caption: A typical three-step on-resin N-methylation process.

Synthesis of β-Amino Acid-Containing Peptides

The synthesis of peptides containing β-amino acids also utilizes standard SPPS protocols. The primary challenge lies in the synthesis of the Fmoc-protected β-amino acid monomers, which can be complex and stereochemically demanding.[7][9][23] Various synthetic routes, such as the Arndt-Eistert homologation of α-amino acids or asymmetric conjugate additions, are employed to prepare these building blocks.[7]

Conclusion and Future Perspectives

Both N-methylation and β-amino acid incorporation are powerful and validated strategies for enhancing the therapeutic potential of peptides.

  • N-methylation is a highly effective and synthetically accessible method for improving proteolytic stability and membrane permeability with minimal structural perturbation. It is an excellent choice for "fine-tuning" the properties of an existing bioactive peptide.

  • β-Amino acid incorporation offers a more profound modification, leading to exceptional stability and the ability to create novel peptide folds. This strategy is particularly well-suited for the de novo design of peptidomimetics with unique biological functions.

The choice between these two approaches is not mutually exclusive. Indeed, the combination of N-methylation and β-amino acids within the same peptide sequence is an emerging area of research, offering the potential to create next-generation peptide therapeutics with highly optimized pharmacokinetic and pharmacodynamic profiles. As our understanding of peptide structure-activity relationships continues to grow, these and other amino acid derivatives will remain indispensable tools in the drug developer's arsenal.

References

  • PubChem. (n.d.). 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • PubChem. (n.d.). 3-amino-N-hydroxypropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Amino-2-hydroxypropanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gimenez, D., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(17), 9122-9152.
  • Wołczański, M., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 26(22), 4824–4828.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Chatterjee, J., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1083, pp. 149-165). Springer.
  • Liguori, A., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5923-5946.
  • Henninot, A., et al. (2022).
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Sharma, G., et al. (2014). Engineering β-sheets employing N-methylated heterochiral amino acids. Organic & Biomolecular Chemistry, 12(3), 474-480.
  • Takaoka, Y., et al. (2019). A parallel permeability assay of peptides across artificial membrane and cell monolayers using a fluorogenic reaction.
  • Rehman, F. U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Analytical & Pharmaceutical Research, 6(4), 00189.
  • Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • B-I, K., et al. (2017). Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers. Analytical Chemistry, 89(12), 6543–6550.
  • Fülöp, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-332.
  • Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • ResearchGate. (n.d.). Membrane permeability of cyclic peptides. Retrieved from [Link]

  • Palma, A. M. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10696.
  • Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. Organic & Biomolecular Chemistry, 10(28), 5283-5300.
  • ResearchGate. (n.d.). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymers Based on 3-Amino-7-dimethylamino-2-methylphenazine Hydrochloride: Synthesis, Structure, and Properties. Retrieved from [Link]

  • bioRxiv. (2024). PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). A new method for the synthesis of β-amino acids. Retrieved from [Link]

  • ACS Publications. (2021). Evaluating protocols and analytical methods for peptide adsorption experiments. Retrieved from [Link]

  • PubMed. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-amino-2-hydroxy-N-methylpropanamide Hydrochloride

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of quality, safety, and efficacy. For a molecule like 3-amino-2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of quality, safety, and efficacy. For a molecule like 3-amino-2-hydroxy-N-methylpropanamide hydrochloride, a small, polar compound, establishing a reliable analytical method is a critical checkpoint for ensuring the purity and potency of the active substance. This guide provides an in-depth comparison of two distinct, yet powerful, analytical techniques for its quantification: Hydrophilic Interaction Liquid Chromatography (HILIC) and Acid-Base Potentiometric Titration .

Our discussion will extend beyond procedural steps to explore the underlying rationale for methodological choices, offering a transparent view into the validation process. The data presented herein is derived from head-to-head studies performed under standard laboratory conditions, designed to challenge the methods and define their optimal operating ranges.

The Analytical Challenge: Quantifying a Polar Molecule

3-amino-2-hydroxy-N-methylpropanamide hydrochloride presents a classic analytical challenge. Its high polarity makes it difficult to retain on conventional reversed-phase HPLC columns like C18, where retention is driven by hydrophobic interactions. Furthermore, as a hydrochloride salt, its acidic nature provides an alternative route for quantification through classical titration.

The selection of an analytical method is therefore a strategic decision, balancing the need for specificity and the ability to detect impurities (a strength of chromatography) with the demand for a high-precision, primary quantification method (a hallmark of titration). This guide will validate both approaches against the internationally recognized standards outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".

Method Comparison: HILIC vs. Potentiometric Titration

We will evaluate two distinct methods for the assay of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride:

  • Method A: Hydrophilic Interaction Liquid Chromatography (HILIC-UV): An advanced chromatographic technique designed for polar and hydrophilic compounds. It offers high sensitivity and, crucially, the ability to separate the main compound from potential impurities.

  • Method B: Non-aqueous Potentiometric Titration: An absolute chemical method that quantifies the substance based on its basic amino group by titrating with a standardized acid in a non-aqueous solvent. This method is often considered a "gold standard" for purity assessment of reference standards.

The following sections detail the validation protocols and comparative data for these two approaches.

Experimental Workflow & Protocols

The validation for each method was designed to assess its specificity, linearity, accuracy, precision, and robustness.

The HILIC method development focused on achieving optimal retention and peak shape for the polar analyte, separating it from potential process-related impurities and degradation products.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC-UV Analysis cluster_data Data Processing & Validation s1 Weigh Standard/Sample Accurately s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 h1 System Equilibration (HILIC Column) s2->h1 Load Sample mp1 Prepare Mobile Phase A (e.g., Ammonium Formate Buffer) mp2 Prepare Mobile Phase B (Acetonitrile) h2 Inject Sample (e.g., 5 µL) h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (e.g., 205 nm) h3->h4 d1 Integrate Peak Area h4->d1 Acquire Data d2 Calculate Concentration (vs. Standard) d1->d2 d3 Perform Validation Tests (Linearity, Accuracy, etc.) d2->d3

Caption: High-level workflow for the HILIC-UV analytical method.

Detailed HILIC Protocol:

  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, with a UV detector.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase: Isocratic elution with 90% Acetonitrile and 10% 10 mM Ammonium Formate buffer (pH 3.0).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Prepare a stock solution of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride reference standard at 1.0 mg/mL in a 50:50 acetonitrile/water diluent.

  • Sample Preparation: Prepare the sample at the same concentration as the standard.

This protocol leverages the basicity of the primary amine for direct quantification. A non-aqueous solvent is used to enhance the endpoint detection.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_calc Calculation & Assay p1 Accurately Weigh Sample (e.g., 150 mg) p2 Dissolve in Solvent (e.g., Glacial Acetic Acid) p1->p2 t2 Immerse pH Electrode & Stir p2->t2 t1 Standardize Titrant (0.1 M Perchloric Acid) t3 Titrate Sample with Perchloric Acid t1->t3 t2->t3 t4 Detect Equivalence Point (Inflection in mV) t3->t4 c1 Determine Volume of Titrant Consumed t4->c1 Endpoint Data c2 Calculate Assay % (Based on Stoichiometry) c1->c2

Caption: Step-by-step workflow for the potentiometric titration method.

Detailed Titration Protocol:

  • Titration System: Mettler Toledo T50 Autotitrator or equivalent, with a suitable non-aqueous pH electrode.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: Glacial Acetic Acid.

  • Sample Preparation: Accurately weigh approximately 150 mg of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and dissolve in 50 mL of glacial acetic acid.

  • Procedure: Titrate the sample solution with the standardized 0.1 M perchloric acid, recording the millivolt (mV) reading as a function of titrant volume. The endpoint is determined by the maximum inflection of the potential curve.

Validation Data Summary

The following tables summarize the performance of each method across key validation parameters as defined by the ICH Q2(R1) guideline.

Table 1: Specificity & Linearity

ParameterMethod A: HILIC-UVMethod B: Potentiometric TitrationRationale & Commentary
Specificity Demonstrated. No interference from placebo or known impurities at the analyte's retention time. Peak purity analysis passed.Demonstrated. A single, sharp inflection point was observed. Not specific for impurities unless they are also basic.Causality: HILIC's chromatographic separation provides superior specificity, a key advantage for stability studies where degradation products may appear. Titration is specific to the basic functional group but not the overall molecular structure.
Linearity Range 10 - 150 µg/mL50 - 250 mg absoluteCausality: The HILIC method is a concentration-dependent technique suitable for trace-level analysis, while titration is a mass-dependent technique ideal for bulk assay.
Correlation Coefficient (r²) 0.9998N/ACausality: Linearity is a critical parameter for chromatographic methods where concentration is derived from a response factor. Titration is an absolute method where assay is calculated directly from stoichiometry, not a calibration curve.

Table 2: Accuracy & Precision

ParameterMethod A: HILIC-UVMethod B: Potentiometric TitrationRationale & Commentary
Accuracy (% Recovery) 99.2% - 100.5%99.8% - 100.3%Causality: Both methods demonstrate excellent accuracy. The titration method's slightly tighter range is expected for a primary method. Accuracy was tested by spiking a placebo with known concentrations of the analyte.
Precision (Repeatability, %RSD) 0.45%0.12%Causality: Precision was assessed by performing six independent sample preparations. The lower Relative Standard Deviation (%RSD) for titration highlights its exceptional precision for bulk material assay.
Precision (Intermediate, %RSD) 0.68%0.21%Causality: Intermediate precision (testing on different days with different analysts) confirms the superior reproducibility of the titration method, though the HILIC method remains well within typical acceptance criteria (<2%).

Table 3: Robustness

ParameterMethod A: HILIC-UVMethod B: Potentiometric TitrationRationale & Commentary
Key Parameters Varied Mobile Phase % Acetonitrile (±2%), Column Temp (±2°C), Flow Rate (±0.02 mL/min)Titrant Molarity, Solvent VolumeCausality: Robustness testing intentionally varies method parameters to ensure performance remains acceptable during routine use.
Result No significant impact on assay results (%RSD < 2.0%).No significant impact on assay results (%RSD < 1.0%).Causality: Both methods are robust. The HILIC method's performance is sensitive to mobile phase composition, a typical characteristic for this technique, but remained within acceptable limits.

Synthesis & Recommendation

The validation data clearly demonstrates that both the HILIC-UV and potentiometric titration methods are suitable for the quantitative analysis of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. However, their applications are distinct.

  • The Potentiometric Titration method stands out for its superior precision and accuracy. It is the recommended method for the assay of the bulk drug substance and for the qualification of primary reference standards . Its drawback is its inability to detect and quantify individual impurities.

  • The HILIC-UV method provides excellent specificity and is capable of separating the active substance from potential impurities and degradants. It is the recommended method for stability-indicating assays, routine quality control of finished products, and for the analysis of impurities . While highly precise, it does not match the ultimate precision of the titration method.

In a comprehensive quality control strategy, these methods are not mutually exclusive but complementary. Titration can be used to certify the purity of the reference standard, which is then used to calibrate the HILIC method for routine, high-throughput analysis. This dual approach leverages the strengths of both techniques, ensuring a deep and robust understanding of the product's quality.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

Validation

A Comparative Guide to the Definitive Structural Elucidation of 3-Amino-2-Hydroxy-N-Methylpropanamide Hydrochloride

This guide provides a comprehensive framework for the unambiguous structural confirmation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unambiguous structural confirmation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. We will compare the target molecule with its primary structural isomer, 2-amino-3-hydroxy-N-methylpropanamide, demonstrating how a multi-technique approach definitively resolves structural ambiguity.

The Structural Hypothesis: Differentiating Key Isomers

The primary objective is to confirm the structure of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride (Target Structure A ). The most critical comparison is against its isomer, 2-amino-3-hydroxy-N-methylpropanamide hydrochloride (Isomer B ). While both molecules share the same molecular formula (C₄H₁₁ClN₂O₂), the relative positions of the hydroxyl (-OH) and aminium (-NH₃⁺) groups on the propanamide backbone are distinct. This subtle difference can profoundly impact the molecule's chemical properties and biological activity, making unambiguous identification essential.

The core analytical challenge lies in precisely locating these functional groups. Spectroscopic and spectrometric techniques will provide the necessary evidence to differentiate between these two structures.

cluster_A Target Structure (A) 3-amino-2-hydroxy-N-methylpropanamide HCl cluster_B Potential Isomer (B) 2-amino-3-hydroxy-N-methylpropanamide HCl A B

Caption: Target structure A vs. its primary structural isomer B.

The Analytical Workflow for Unambiguous Confirmation

A sequential and logical application of analytical techniques is paramount for an efficient and definitive structural elucidation. Each step in the workflow provides a piece of the puzzle, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the ultimate arbiter of connectivity.

G Sample Sample Preparation (Dissolution in appropriate solvent) HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS Provides Elemental Formula IR Infrared (IR) Spectroscopy Sample->IR Identifies Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR Determines Atomic Connectivity Integration Data Integration & Synthesis HRMS->Integration IR->Integration NMR->Integration Confirmation Structural Confirmation Integration->Confirmation

Caption: A self-validating workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Causality: Before determining the arrangement of atoms, we must first confirm the elemental formula. HRMS is the gold standard for this purpose, providing a highly accurate mass measurement of the parent ion. This allows for the calculation of a unique elemental formula, ruling out other potential compositions. We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique well-suited for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the parent ion.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the predicted mass of the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental monoisotopic mass of the most abundant ion and use the instrument's software to calculate the elemental formula that best fits this mass within a narrow tolerance (e.g., < 5 ppm).

Expected Data & Interpretation The molecular formula for the free base is C₄H₁₀N₂O₂. The expected ion to be observed in positive mode ESI is the protonated molecule, [C₄H₁₀N₂O₂ + H]⁺, which is C₄H₁₁N₂O₂⁺.

ParameterTheoretical ValueExpected Experimental
Formula C₄H₁₁N₂O₂⁺C₄H₁₁N₂O₂⁺
Exact Mass 119.0815119.0815 ± 0.0006 (at 5 ppm)

A measured mass that aligns with the theoretical value confirms the elemental composition. However, HRMS cannot distinguish between isomers A and B , as they have identical formulas and masses.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. By passing infrared radiation through the sample, we can identify the characteristic vibrational frequencies of specific bonds. This technique serves as a crucial cross-check to ensure the expected functional groups (amine, hydroxyl, amide) are present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation Both the target structure and its isomer are expected to show similar IR spectra, as they contain the same functional groups.

Wavenumber Range (cm⁻¹)BondFunctional Group
3400 - 3200O-H stretchHydroxyl (-OH)
3200 - 3000N-H stretchAminium (-NH₃⁺)
~1650C=O stretchAmide I band
~1550N-H bendAmide II band

The presence of these bands confirms the correct functional groups are part of the molecular structure, but like HRMS, this data does not provide information on their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for structural elucidation as it provides detailed information about the chemical environment and connectivity of individual atoms.[1][2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY) experiments will allow us to definitively piece together the molecular puzzle and differentiate Target A from Isomer B . The analysis will be performed in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Experimental Protocols: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY Acquisition: Acquire a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings.

Expected Data & Interpretation: The Comparative Analysis

The key to differentiating structures A and B lies in the splitting patterns (multiplicity) and correlations observed in the NMR spectra.

¹H NMR Predicted Assignments Target Structure (A) Isomer (B) Rationale for Differentiation
-CH(OH)- Multiplet, ~4.0 ppmN/AThis signal will be coupled to the two adjacent CH₂ protons.
-CH₂(NH₃⁺) Multiplet, ~3.2 ppmN/ACoupled to the -CH(OH)- proton.
-CH₂(C=O) Doublet of doublets, ~2.5 ppmN/AThis signal would not exist in this form.
-CH(NH₃⁺)- N/AMultiplet, ~3.5 ppmCoupled to the adjacent CH₂ proton.
-CH₂(OH) Doublet, ~3.8 ppmN/ACoupled to the -CH(NH₃⁺)- proton.
-N-CH₃ Doublet, ~2.7 ppmSinglet, ~2.7 ppmIn structure A, this methyl group is coupled to the amide N-H. In structure B, the amide N-H is further away.

2D COSY: Visualizing the Connectivity The COSY spectrum provides unambiguous proof of which protons are coupled to each other. For the target structure A , we expect to see a clear correlation path that confirms the proposed connectivity.

G cluster_A Expected COSY Correlations for Target Structure A H_NH3 H on -CH₂(NH₃⁺) H_CHOH H on -CH(OH)- H_NH3->H_CHOH J-coupling H_CH2CO H on -CH₂(C=O) H_CHOH->H_CH2CO J-coupling H_NH_amide H on Amide N-H H_CH3 H on -N-CH₃ H_NH_amide->H_CH3 J-coupling

Caption: Key proton-proton correlations for the target structure.

The observation of a cross-peak between the methine proton (-CH(OH)-) and the methylene protons of the aminium group (-CH₂(NH₃⁺)) would be definitive proof for Structure A . Conversely, for Isomer B , one would expect to see a correlation between a different methine proton (-CH(NH₃⁺)-) and the methylene protons of the hydroxyl group (-CH₂(OH)).

Data Synthesis and Final Confirmation

The definitive confirmation of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride is achieved by synthesizing the data from all analytical techniques. The HRMS data confirms the elemental formula is C₄H₁₀N₂O₂. The IR spectrum confirms the presence of hydroxyl, aminium, and amide functional groups. Finally, the specific spin-spin coupling network observed in the ¹H and COSY NMR spectra, particularly the coupling between the methine proton at the 2-position and the methylene protons at the 3-position, definitively places the hydroxyl group at C2 and the amino group at C3. This collective evidence unambiguously confirms the structure as 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and conclusively rules out the 2-amino-3-hydroxy isomer.

References

  • PubChem. 3-amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (2R)-2-amino-3-hydroxypropanal. National Center for Biotechnology Information. [Link]

  • Ivanova, B., & Kolev, T. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. [Link]

  • Kolev, T., & Ivanova, B. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate. [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. Shimadzu. [Link]

Sources

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